3-(2-Biphenyl)-1-propene
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Overview
Description
3-(2-Biphenyl)-1-propene is an organic compound that features a biphenyl group attached to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Biphenyl)-1-propene typically involves the coupling of biphenyl derivatives with propene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a biphenyl boronic acid with a propene halide in the presence of a palladium catalyst and a base. The reaction conditions usually include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of robust palladium catalysts and optimized reaction conditions ensures high productivity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-Biphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bond in this compound can be achieved using hydrogen gas and a palladium on carbon catalyst, resulting in the formation of 3-(2-Biphenyl)propane.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide
Reduction: Hydrogen gas, palladium on carbon catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Epoxides, diols
Reduction: 3-(2-Biphenyl)propane
Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives, sulfonated biphenyl derivatives
Scientific Research Applications
3-(2-Biphenyl)-1-propene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(2-Biphenyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the propene chain may undergo metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound consisting of two connected phenyl rings. It serves as a precursor for many biphenyl derivatives.
3-(4-Biphenyl)-1-propene: A structural isomer with the biphenyl group attached at a different position on the propene chain.
1,1’-Biphenyl-2-ylpropene: Another isomer with different connectivity between the biphenyl and propene units.
Uniqueness
3-(2-Biphenyl)-1-propene is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in synthesis and material science.
Properties
IUPAC Name |
1-phenyl-2-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOILJLHEUSQLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593448 |
Source
|
Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41658-35-9 |
Source
|
Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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